Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate

Descripción general

Descripción

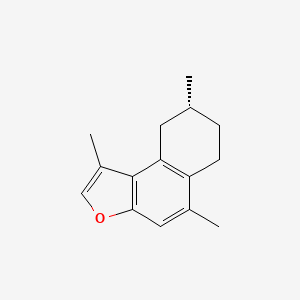

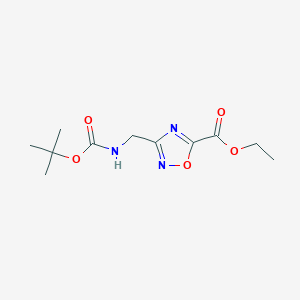

Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate is a useful research compound. Its molecular formula is C11H17N3O5 and its molecular weight is 271.27. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of New Chemical Compounds

Research involving Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate primarily focuses on the synthesis of novel chemical compounds. Ivanov et al. (2017) explored the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines, utilizing related oxadiazole compounds in their methodology. This research contributes to the development of new chemical entities with potential applications in various fields, including medicinal chemistry (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).

Facilitating Medicinal Chemistry Research

Ž. Jakopin (2018) discussed the preparation of derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, demonstrating how these derivatives can be used as building blocks in medicinal chemistry. This indicates the potential of this compound derivatives in drug development and other pharmaceutical applications (Jakopin, 2018).

Contribution to Organic Chemistry

Pevzner (2003) conducted research on the reaction of 2,4-difunctional esters of 5-tert-butylfuran-3-carboxylic acid with nucleophilic reagents. This study, which includes compounds structurally related to this compound, contributes to the understanding of organic synthesis processes and the development of new synthetic methodologies (Pevzner, 2003).

Application in Synthesis of Chiral Intermediates

Zhang Xingxian (2012) described the synthesis of Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate important in pharmaceutical synthesis. This highlights the role of related oxadiazole derivatives in creating chiral intermediates for more complex molecular syntheses (Zhang Xingxian, 2012).

Exploration of Physical and Chemical Properties

Dinesh et al. (2010) synthesized S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate and explored its physical and chemical properties through various spectroscopic methods. This research provides insights into the structural and functional characteristics of compounds related to this compound (Dinesh, Manjunath, Naveen, Abiraj, Baba, Gowda, Sridhar, & Prasad, 2010).

Potential in Drug Discovery

Research by IndrasenaReddy et al. (2017) on ethyl imidazole-1-carboxylate, which is structurally similar to this compound, highlighted its use in synthesizing biologically interesting heterocycles. This study underscores the potential of oxadiazole derivatives in drug discovery, especially for anti-mycobacterial activity (IndrasenaReddy, Aruna, Sudhakarbabu, Yogeeswari, & Sriram, 2017).

Mecanismo De Acción

Target of Action

Compounds with a similar structure, such as those containing the tert-butoxycarbonyl (boc) group, are often used in organic synthesis for the protection of amino groups . This suggests that the compound may interact with amino groups in biological systems.

Mode of Action

The compound contains a tert-butoxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under various conditions, and its removal can be accomplished with strong acids or other reagents . The presence of the Boc group in this compound suggests that it may undergo similar reactions in biological systems, potentially leading to the release or activation of other compounds.

Action Environment

The efficacy and stability of this compound are likely to be influenced by various environmental factors. For example, pH could affect the stability of the Boc group, while temperature and solvent conditions could influence the compound’s reactivity .

Safety and Hazards

Safety data sheets provide information on the hazards associated with similar compounds. For example, the safety data sheet for 3-[(TERT-BUTOXYCARBONYL)AMINO]ETHYL METHANESULFONATE indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Direcciones Futuras

The future directions in the research of similar compounds could involve the development of novel room temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation and the anions of commercially available tert-butyloxycarbonyl (Boc)-protected amino acids . This could expand the applicability of these compounds in organic synthesis .

Propiedades

IUPAC Name |

ethyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O5/c1-5-17-9(15)8-13-7(14-19-8)6-12-10(16)18-11(2,3)4/h5-6H2,1-4H3,(H,12,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGXDXNPUVNZRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678857 | |

| Record name | Ethyl 3-{[(tert-butoxycarbonyl)amino]methyl}-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612511-76-9 | |

| Record name | Ethyl 3-{[(tert-butoxycarbonyl)amino]methyl}-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate](/img/structure/B3029230.png)